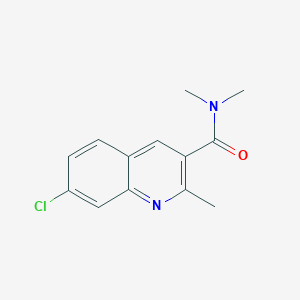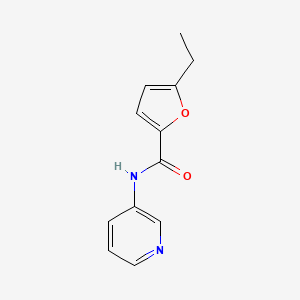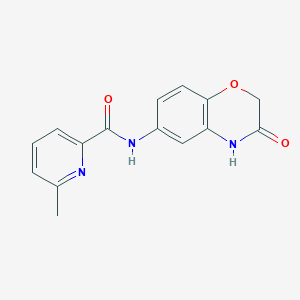![molecular formula C15H23BrN2O3S B7538993 N-[2-(azepan-1-yl)ethyl]-5-bromo-2-methoxybenzenesulfonamide](/img/structure/B7538993.png)
N-[2-(azepan-1-yl)ethyl]-5-bromo-2-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(azepan-1-yl)ethyl]-5-bromo-2-methoxybenzenesulfonamide, also known as BSI-201, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BSI-201 belongs to the class of poly(ADP-ribose) polymerase (PARP) inhibitors and has been studied extensively for its anticancer properties.
Wirkmechanismus
N-[2-(azepan-1-yl)ethyl]-5-bromo-2-methoxybenzenesulfonamide works by inhibiting the activity of PARP enzymes, which play a critical role in repairing DNA damage. Inhibition of PARP enzymes leads to the accumulation of DNA damage in cancer cells, ultimately leading to their death. N-[2-(azepan-1-yl)ethyl]-5-bromo-2-methoxybenzenesulfonamide has been shown to be particularly effective in cancer cells that have defects in DNA repair mechanisms.
Biochemical and Physiological Effects:
N-[2-(azepan-1-yl)ethyl]-5-bromo-2-methoxybenzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-[2-(azepan-1-yl)ethyl]-5-bromo-2-methoxybenzenesulfonamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-[2-(azepan-1-yl)ethyl]-5-bromo-2-methoxybenzenesulfonamide is its specificity for PARP enzymes, which makes it a promising therapeutic agent for cancer treatment. However, one of the limitations of N-[2-(azepan-1-yl)ethyl]-5-bromo-2-methoxybenzenesulfonamide is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are many potential future directions for the study of N-[2-(azepan-1-yl)ethyl]-5-bromo-2-methoxybenzenesulfonamide. One area of research could be to investigate its potential use in combination with other cancer therapies, such as immunotherapy. Another area of research could be to develop more effective formulations of N-[2-(azepan-1-yl)ethyl]-5-bromo-2-methoxybenzenesulfonamide that improve its solubility and bioavailability. Additionally, N-[2-(azepan-1-yl)ethyl]-5-bromo-2-methoxybenzenesulfonamide could be studied for its potential use in the treatment of other diseases beyond cancer.
Synthesemethoden
The synthesis of N-[2-(azepan-1-yl)ethyl]-5-bromo-2-methoxybenzenesulfonamide involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with 1-azepan-1-yl-2-aminoethane in the presence of a base. The resulting product is then purified using column chromatography to obtain N-[2-(azepan-1-yl)ethyl]-5-bromo-2-methoxybenzenesulfonamide in its pure form.
Wissenschaftliche Forschungsanwendungen
N-[2-(azepan-1-yl)ethyl]-5-bromo-2-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to enhance the effectiveness of chemotherapy and radiation therapy by inhibiting the repair of DNA damage in cancer cells. N-[2-(azepan-1-yl)ethyl]-5-bromo-2-methoxybenzenesulfonamide has also been studied for its potential use in the treatment of other diseases such as stroke and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-[2-(azepan-1-yl)ethyl]-5-bromo-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrN2O3S/c1-21-14-7-6-13(16)12-15(14)22(19,20)17-8-11-18-9-4-2-3-5-10-18/h6-7,12,17H,2-5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWZRDIAJRDFRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NCCN2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(azepan-1-yl)ethyl]-5-bromo-2-methoxybenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7538912.png)
![5-chloro-4-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]thiadiazole](/img/structure/B7538921.png)
![(4-Chloro-1-methylpyrrol-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B7538923.png)


![N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-6-methylpyridine-2-carboxamide](/img/structure/B7538965.png)
![4-[3-(4-Chlorophenyl)-5-oxo-1,2,4-oxadiazol-4-yl]butanenitrile](/img/structure/B7538973.png)

![N-[1-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]piperidin-4-yl]-2-methylbenzamide](/img/structure/B7538980.png)
![Methyl 3-[[ethyl-[2-(ethylamino)-2-oxoethyl]amino]methyl]benzoate](/img/structure/B7538981.png)
![1-(benzenesulfonyl)-N-[(2-fluorophenyl)methyl]piperidine-3-carboxamide](/img/structure/B7538987.png)
![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-1-(4-methoxypyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B7539004.png)
![1-(1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7539007.png)
